1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate
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Overview
Description
1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an isoquinoline ring, and a trimethoxybenzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized from catechol and disubstituted halomethanes . The isoquinoline ring can be introduced through a Pd-catalyzed C-N cross-coupling reaction . The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Pd-catalyzed cross-coupling step and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the isoquinoline ring can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, compounds containing the benzodioxole moiety have been shown to interact with microtubules and tubulin, leading to mitotic blockade and cell apoptosis . The isoquinoline ring may also contribute to the compound’s biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound containing the benzodioxole moiety.
Eutylone: A synthetic cathinone with structural similarities to the benzodioxole moiety.
Sesamol: Contains the methylenedioxyphenyl group and is found in natural products.
Uniqueness
1,3-Benzodioxol-5-yl(isoquinolin-1-yl)methyl 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23NO7 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
[1,3-benzodioxol-5-yl(isoquinolin-1-yl)methyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H23NO7/c1-30-22-13-18(14-23(31-2)26(22)32-3)27(29)35-25(17-8-9-20-21(12-17)34-15-33-20)24-19-7-5-4-6-16(19)10-11-28-24/h4-14,25H,15H2,1-3H3 |
InChI Key |
DXKMSZYGKZDGJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(C2=CC3=C(C=C2)OCO3)C4=NC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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